

A Comparative Guide to the Reaction Kinetics of CBr₄-Involved Transformations

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Compound of Interest

Compound Name: Carbon tetrabromide

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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of **Carbon Tetrabromide**'s Performance in Key Organic Reactions, Supported by Experimental Data.

Carbon tetrabromide (CBr₄) serves as a versatile and widely utilized reagent in organic synthesis, primarily known for its role in bromination and ylide formation. Understanding the kinetics of CBr₄-involved transformations is paramount for reaction optimization, mechanism elucidation, and the development of robust synthetic protocols. This guide provides a comparative analysis of the reaction kinetics of prominent CBr₄-mediated reactions, including the Appel and Corey-Fuchs reactions, as well as its photochemical transformations. We further compare its performance against common alternative brominating agents.

Performance Comparison of CBr₄-Involved Transformations

The reactivity of CBr₄ varies significantly depending on the reaction type. Below is a summary of available quantitative kinetic data for key transformations.

Reaction Type	Transformation	Substrate	Solvent	Rate Constant (k)	Activation Energy (Ea)	Ref.
Photochemical Dissociation	C-Br Bond Homolysis	CBr ₄	Methanol	See detailed breakdown below	-	[1](2)
Appel Reaction	Alcohol to Alkyl Bromide	Various Alcohols	Dichloromethane, THF, Toluene	Qualitatively fast, quantitative data sparse	-	[3](4--INVALID-LINK--
Corey-Fuchs Reaction	Aldehyde to Dibromoalkene	Various Aldehydes	Dichloromethane	Qualitatively fast, quantitative data sparse	-	[1](5--INVALID-LINK--

Photochemical Dissociation of CBr₄ in Methanol

The photodissociation of CBr₄ upon UV irradiation is a complex process involving several reactive intermediates. A detailed kinetic study using picosecond X-ray diffraction has provided the following rate coefficients for the key steps in methanol.[1](2)

Reaction Step	Rate Coefficient (k)
$\text{CBr}_4 + h\nu \rightarrow \cdot\text{CBr}_3 + \cdot\text{Br}$	-
$\cdot\text{CBr}_3 + \cdot\text{CBr}_3 \rightarrow \text{C}_2\text{Br}_6$	$1.1 (\pm 0.2) \times 10^9 \text{ M}^{-1}\text{s}^{-1}$
$\cdot\text{Br} + \cdot\text{Br} \rightarrow \text{Br}_2$	$1.3 (\pm 0.2) \times 10^{10} \text{ M}^{-1}\text{s}^{-1}$
$\text{C}_2\text{Br}_6 \rightarrow \text{C}_2\text{Br}_4 + \text{Br}_2$	$1.8 (\pm 0.3) \times 10^4 \text{ s}^{-1}$

Comparison with Alternative Brominating Agents

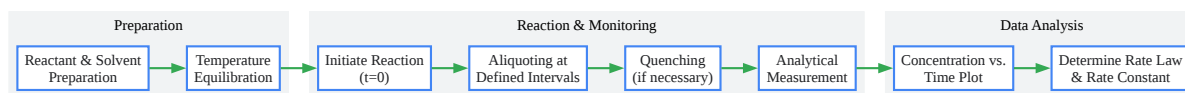
CBr₄ in conjunction with triphenylphosphine (PPh₃) is a cornerstone of the Appel reaction for converting alcohols to alkyl bromides. However, other reagents can achieve this transformation. A qualitative comparison based on reactivity and mechanism is presented below.

Brominating Agent	Mechanism	Substrate Scope	Key Advantages	Key Disadvantages
CBr ₄ /PPh ₃ (Appel Reaction)	SN2	Primary and secondary alcohols.3	Mild, neutral conditions; avoids carbocation rearrangements. 3	Stoichiometric amounts of triphenylphosphine oxide byproduct can complicate purification.6
Phosphorus Tribromide (PBr ₃)	SN2	Primary and secondary alcohols.[7](8--INVALID-LINK--	Generally high yields; byproduct (phosphorous acid) is typically water-soluble.	Can lead to rearrangements with some substrates.9
N-Bromosuccinimide (NBS)	Radical	Allylic and benzylic positions.[7](10)	Highly selective for allylic and benzylic C-H bromination.11	Not suitable for converting simple alcohols to alkyl bromides.
Bromine (Br ₂)	Electrophilic Addition/Radical	Alkenes, alkynes, aromatic compounds, alkanes (under UV).	Fundamental and versatile brominating agent.	Highly corrosive and toxic, can lead to multiple brominations and side reactions. [12](13)

Experimental Protocols for Kinetic Analysis

Accurate determination of reaction kinetics relies on meticulous experimental design and precise monitoring of reactant and/or product concentrations over time.

General Workflow for a Kinetic Study



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A generalized workflow for conducting a chemical kinetics experiment.

Kinetic Study of the Appel Reaction

Objective: To determine the rate law and rate constant for the conversion of an alcohol to an alkyl bromide using CBr₄ and PPh₃.

Materials:

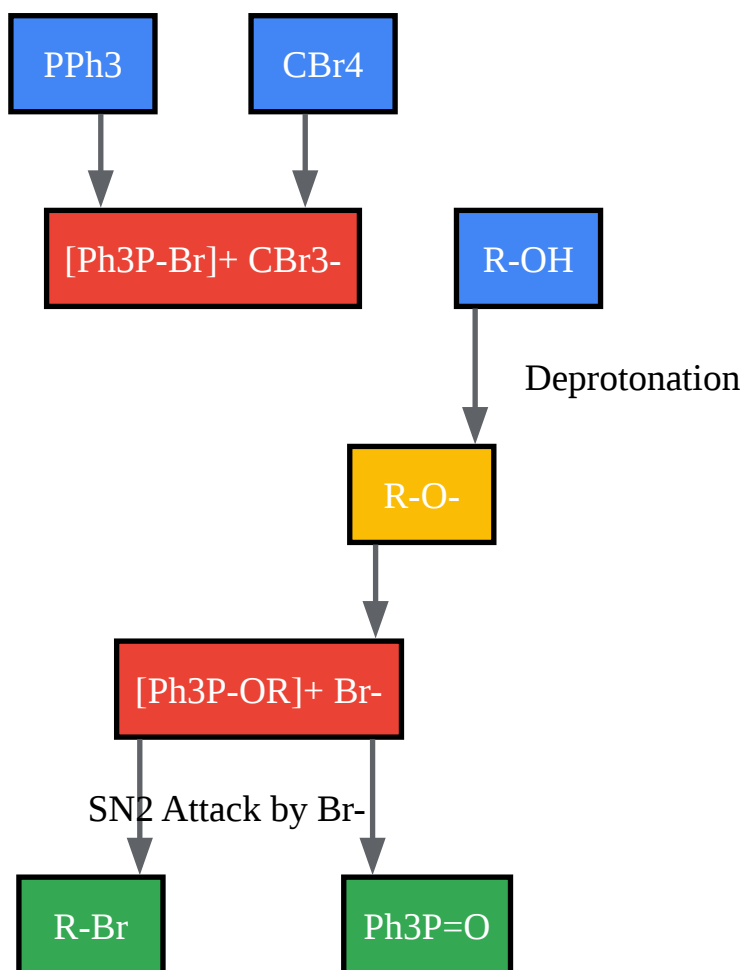
- Alcohol (e.g., 1-octanol)
- **Carbon tetrabromide** (CBr₄)
- Triphenylphosphine (PPh₃)
- Anhydrous solvent (e.g., Dichloromethane)
- Internal standard (e.g., Dodecane)
- Quenching agent (e.g., cold methanol)
- Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)

Procedure:

- Preparation: Prepare stock solutions of the alcohol, CBr₄, PPh₃, and the internal standard in the chosen anhydrous solvent.

- **Reaction Setup:** In a thermostated reaction vessel, combine the alcohol and internal standard solutions. Allow the mixture to equilibrate to the desired temperature.
- **Initiation:** Initiate the reaction by adding the PPh₃ and CBr₄ solutions. Start a timer immediately.
- **Monitoring:** At regular time intervals, withdraw an aliquot of the reaction mixture and immediately quench it by adding it to a vial containing a cold quenching agent.
- **Analysis:** Analyze the quenched aliquots by GC-FID or HPLC to determine the concentrations of the reactant alcohol and the product alkyl bromide relative to the internal standard.
- **Data Analysis:** Plot the concentration of the alcohol versus time. From this data, determine the initial rate of the reaction. Repeat the experiment with varying initial concentrations of the alcohol, CBr₄, and PPh₃ to determine the order of the reaction with respect to each reactant and calculate the rate constant.

Signaling Pathway of the Appel Reaction



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Simplified signaling pathway of the Appel reaction.

Kinetic Study of the Corey-Fuchs Reaction (First Step)

Objective: To determine the rate law and rate constant for the formation of a dibromoalkene from an aldehyde using CBr_4 and PPh_3 .

Materials:

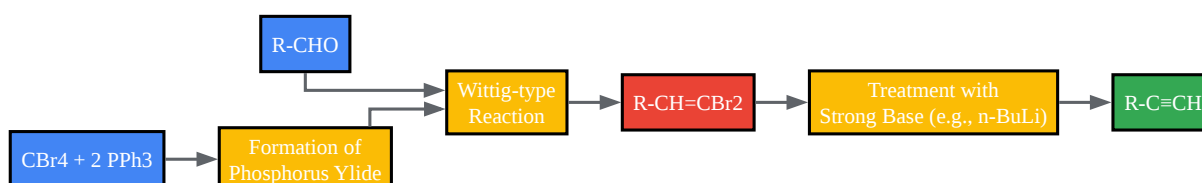
- Aldehyde (e.g., Benzaldehyde)
- **Carbon tetrabromide** (CBr_4)
- Triphenylphosphine (PPh_3)

- Anhydrous solvent (e.g., Dichloromethane)
- Internal standard (e.g., Naphthalene)
- Nuclear Magnetic Resonance (NMR) spectrometer or a UV-Vis spectrophotometer.

Procedure:

- Preparation: Prepare stock solutions of the aldehyde, CBr_4 , PPh_3 , and the internal standard in the chosen anhydrous solvent.
- Reaction Setup: In a thermostated reaction vessel (or an NMR tube for in-situ monitoring), combine the aldehyde and internal standard solutions.
- Initiation: Initiate the reaction by adding the PPh_3 and CBr_4 solutions.
- Monitoring:
 - In-situ NMR: Acquire NMR spectra at regular time intervals. Integrate the signals corresponding to the aldehyde proton and a characteristic proton of the dibromoalkene product relative to the internal standard.
 - UV-Vis Spectroscopy: If the aldehyde or product has a distinct UV-Vis absorbance, monitor the change in absorbance at a specific wavelength over time.
- Data Analysis: Plot the concentration of the aldehyde (or formation of the product) versus time to determine the reaction rate. Vary the initial concentrations of the reactants to determine the reaction orders and the rate constant.

Logical Relationship in the Corey-Fuchs Reaction



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Logical progression of the Corey-Fuchs reaction.

Conclusion

The validation of reaction kinetics for CBr₄-involved transformations reveals a diverse reactivity profile. While photochemical dissociation has been quantitatively characterized, detailed kinetic data for widely used synthetic reactions like the Appel and Corey-Fuchs reactions remain less explored in the literature. The provided experimental protocols offer a framework for researchers to conduct such kinetic studies, enabling a deeper understanding and optimization of these important transformations. The choice between CBr₄ and alternative brominating agents should be guided by the specific substrate and desired selectivity, with CBr₄/PPh₃ remaining a mild and effective option for the conversion of alcohols to alkyl bromides, and NBS being the reagent of choice for selective allylic and benzylic bromination. Further quantitative kinetic studies will be invaluable in refining the application of these reagents in complex chemical synthesis.

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